molecular formula C22H23N5OS B2565252 2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-04-6

2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2565252
M. Wt: 405.52
InChI Key: QJPMUERUSYFBSM-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a phenylpiperazine moiety, and a phenyl group . These functional groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve the reaction of appropriate precursors under suitable conditions. For instance, the synthesis of similar compounds often involves the reaction of an appropriate phenylpiperazine with a precursor containing the thiazolo[3,2-b][1,2,4]triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring, a phenylpiperazine moiety, and a phenyl group . The presence of these functional groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the phenylpiperazine moiety might undergo reactions typical of secondary amines, while the thiazolo[3,2-b][1,2,4]triazole ring might participate in reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the phenylpiperazine moiety might confer basicity, while the thiazolo[3,2-b][1,2,4]triazole ring might influence the compound’s electronic properties .

Scientific Research Applications

Alzheimer’s Disease Treatment

Specific Scientific Field

Neuropharmacology and medicinal chemistry.

2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). AChEIs aim to increase acetylcholine levels in the brain, mitigating cognitive decline and memory impairment associated with AD .

Experimental Procedures

Results and Outcomes

  • Compound 6g is considered a lead compound for developing AD drugs .

Antimicrobial Activity

Specific Scientific Field

Medicinal chemistry and antimicrobial research.

Summary of the Application

The compound’s antimicrobial potential was evaluated against various microorganisms.

Experimental Procedures

Results and Outcomes

  • Cytotoxicity assays revealed its effects on tumor cell lines .

Future Directions

Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activity. Additionally, studies could be conducted to determine its safety profile .

properties

IUPAC Name

2-methyl-5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-16-23-22-27(24-16)21(28)20(29-22)19(17-8-4-2-5-9-17)26-14-12-25(13-15-26)18-10-6-3-7-11-18/h2-11,19,28H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPMUERUSYFBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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